4-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)quinolin-2-ol
Description
Properties
IUPAC Name |
4-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c27-19-11-17(16-5-1-2-6-18(16)23-19)22(28)26-8-3-4-14(12-26)10-20-24-21(25-29-20)15-7-9-30-13-15/h1-2,5-7,9,11,13-14H,3-4,8,10,12H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAMGMJDDQPJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=O)NC3=CC=CC=C32)CC4=NC(=NO4)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)quinolin-2-ol typically involves multiple steps, including the formation of the quinoline core, the piperidine ring, and the thiophene moiety. Common synthetic routes include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Formation of the Thiophene Moiety: Thiophene derivatives can be synthesized through the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide and elemental sulfur.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinoline core or the oxadiazole ring, potentially leading to the formation of dihydroquinoline or reduced oxadiazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed under conditions like reflux or microwave irradiation.
Major Products
Oxidation: Sulfoxides, sulfones, and quinoline N-oxides.
Reduction: Dihydroquinoline and reduced oxadiazole derivatives.
Substitution: Various substituted quinoline and thiophene derivatives.
Scientific Research Applications
4-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)quinolin-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)quinolin-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related 1,2,4-oxadiazole derivatives, focusing on structural motifs, pharmacological activity, synthetic efficiency, and physicochemical properties.
Structural Features
Target Compound
- Core: 1,2,4-Oxadiazole-piperidine-quinolin-2-ol.
- Substituents: Thiophen-3-yl on oxadiazole; quinolin-2-ol as terminal group.
- Key Attributes: Thiophene’s electron-rich nature may enhance π-π stacking; quinolin-2-ol provides hydrogen-bonding capability.
Analog 1: V-0219 (Compound 9)
- Structure : 4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine .
- Substituents : Trifluoromethylphenyl on oxadiazole; morpholine as terminal group.
- Key Attributes : The CF₃ group increases lipophilicity, enhancing membrane permeability. Morpholine improves solubility.
Analog 2: Compound 46 (TRPA1/TRPV1 Antagonist)
- Structure : 4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one .
- Substituents : 4-Chlorophenethyl on oxadiazole; benzimidazolone terminal.
- Key Attributes : Chlorophenyl enhances halogen bonding; benzimidazolone contributes to planar rigidity.
Analog 3: SLM6031434 (SphK2 Inhibitor)
- Structure : S-2-(3-[4-(Octyloxy)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide .
- Substituents : Octyloxy-CF₃-phenyl on oxadiazole; pyrrolidine-carboximidamide.
- Key Attributes : Long alkyl chain (octyloxy) improves lipid bilayer penetration.
Analog 4: AR231453 (GPR40 Agonist)
- Structure : N-[2-Fluoro-4-(methylsulphonyl)phenyl]-5-nitro-6-[4-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]-4-pyrimidinamine .
- Substituents : Isopropyl-oxadiazole; pyrimidine-nitro group.
- Key Attributes : Nitro and sulfonyl groups enhance electron-withdrawing effects.
Pharmacological Activity
Key Observations :
- The target compound’s thiophene group may favor interactions with aromatic residues in enzyme active sites, distinct from CF₃ or chlorophenyl groups in analogs.
- Terminal groups (quinolin-2-ol vs. morpholine or benzimidazolone) dictate target selectivity; quinoline derivatives often target kinases or nucleic acids.
Key Observations :
- Oxadiazole formation via cyclization of amidoximes is a common step (e.g., ).
- Thiophene incorporation may require palladium-catalyzed cross-coupling, adding complexity compared to phenyl-based analogs.
Physicochemical Properties
| Compound | logP (Predicted) | Solubility (Predicted) | Metabolic Stability |
|---|---|---|---|
| Target Compound | ~3.5 (moderate) | Low (quinoline moiety) | High (oxadiazole resists hydrolysis) |
| V-0219 | ~4.2 (high) | Moderate (morpholine) | Moderate (CF₃ slows metabolism) |
| Compound 46 | ~2.8 (moderate) | Low (benzimidazolone) | High |
| AR231453 | ~5.1 (very high) | Very low | Low (nitro group susceptible) |
Key Observations :
- Thiophene’s lower logP compared to CF₃ or chlorophenyl may improve aqueous solubility.
- Quinolin-2-ol’s hydrogen-bonding capacity could enhance target binding but reduce CNS penetration.
Biological Activity
4-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)quinolin-2-ol is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes a quinoline moiety linked to a piperidine derivative and a thiophene-substituted oxadiazole. The presence of these heterocycles is significant as they often contribute to the biological activity of pharmaceutical agents.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₂S |
| Molecular Weight | 299.35 g/mol |
| CAS Number | Not available |
| Purity | >95% (assumed from synthesis) |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes. The detailed synthetic pathway has been documented in various studies focusing on similar oxadiazole derivatives.
Antimicrobial Properties
Research has indicated that compounds containing oxadiazole and quinoline structures exhibit significant antimicrobial activity. For instance, derivatives similar to 4-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine) have shown effectiveness against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 4.00 μM . The mechanism is believed to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
Anti-inflammatory Effects
In vitro studies have suggested that the compound may possess anti-inflammatory properties by inhibiting key inflammatory mediators. For example, it has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), which is crucial in the inflammatory response . This suggests potential applications in treating inflammatory diseases.
Cytotoxicity Studies
Cytotoxicity assessments conducted on human cell lines (e.g., HEK-293) indicate that the compound exhibits low toxicity, making it a promising candidate for further development . This is an important consideration for any therapeutic agent aimed at human use.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical models:
- Study on Antitubercular Activity : A series of oxadiazole derivatives were evaluated for their antitubercular activity against Mycobacterium tuberculosis. Compounds with structural similarities to our target compound demonstrated significant inhibition with IC90 values indicating strong potential for therapeutic use .
- Inflammation Model : In an experimental model of inflammation, a related oxadiazole compound was shown to significantly reduce markers of inflammation in vivo, suggesting that modifications in the structure could enhance this effect .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
